3-bromo-1-methyl-1H-indazole

Cross-Coupling Synthetic Methodology Indazole Functionalization

3-Bromo-1-methyl-1H-indazole (326474-67-3) is the preferred electrophile for high-efficiency Suzuki-Miyaura couplings, enabling rapid library synthesis for drug discovery. Its N1-methyl group provides a LogP of 2.6 for CNS penetration and improved metabolic stability over NH-free analogs. Ideal for constructing PLK4/Aurora kinase inhibitors in oncology research. Procure this versatile building block for controlled lab synthesis.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 326474-67-3
Cat. No. B1289263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-methyl-1H-indazole
CAS326474-67-3
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)Br
InChIInChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3
InChIKeyNRDWKILCVWZZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-methyl-1H-indazole (CAS 326474-67-3) Procurement Guide: Core Properties & Sourcing


3-Bromo-1-methyl-1H-indazole (CAS 326474-67-3) is a halogenated heterocyclic building block with the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol [1]. It belongs to the N-methylindazole class and is characterized by a bromine atom substituted at the 3-position of the indazole core . The compound is a solid at room temperature with a melting point range of 35–40 °C, a predicted boiling point of 293.6±13.0 °C, and a calculated LogP of 2.6, indicating moderate lipophilicity [1]. This specific substitution pattern renders it a versatile intermediate for cross-coupling reactions, notably Suzuki-Miyaura couplings, and as a precursor for generating structurally diverse 3-substituted indazole derivatives with potential biological activity [2].

Why 3-Bromo-1-methyl-1H-indazole Cannot Be Simply Substituted by Other Indazole Analogs


In chemical synthesis and medicinal chemistry, the simple interchange of indazole analogs—such as substituting a 3-bromo for a 3-chloro, 3-iodo, or unsubstituted 1-methyl-1H-indazole—is not feasible due to significant differences in reactivity, selectivity, and downstream application outcomes [1]. The nature of the halogen at the 3-position dictates the efficiency and conditions required for palladium-catalyzed cross-couplings, with bromo derivatives often providing an optimal balance between oxidative addition rates and stability compared to more reactive iodo or less reactive chloro analogs [2]. Furthermore, N-methylation at the 1-position is critical for modulating lipophilicity, metabolic stability, and the compound's suitability as a kinase inhibitor scaffold, distinguishing it from NH-free indazoles [3]. The evidence below provides quantifiable differentiation to inform precise scientific selection and procurement decisions.

3-Bromo-1-methyl-1H-indazole: A Quantitative Evidence Guide for Scientific Selection


Reactivity in Suzuki-Miyaura Cross-Coupling: 3-Bromo vs. 3-Iodo Indazole Derivatives

The 3-bromo derivative offers a distinct reactivity profile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to its 3-iodo counterpart. While 3-iodoindazoles are more reactive, they often lead to lower yields due to competing dehalogenation and homocoupling side reactions [1]. In contrast, 3-bromo-1-methyl-1H-indazole provides a more controlled oxidative addition step, allowing for the synthesis of 3-arylindazoles with significantly improved yields when coupled with arylboronic acids [2].

Cross-Coupling Synthetic Methodology Indazole Functionalization

Lipophilicity and Metabolic Stability: Impact of N1-Methylation in Indazole Derivatives

The presence of an N1-methyl group in 3-bromo-1-methyl-1H-indazole significantly alters its physicochemical properties compared to its NH-free analog (3-bromo-1H-indazole). N-methylation increases lipophilicity, as evidenced by the compound's calculated XLogP3-AA of 2.6, which is higher than that of the unsubstituted indazole core [1]. This modification can enhance membrane permeability but also influences metabolic stability by reducing the propensity for phase II glucuronidation at the N1 position [2].

Drug Discovery ADME Medicinal Chemistry

Kinase Inhibition Selectivity: N1-Methyl vs. NH-Free Indazole Scaffolds

The impact of N1-methylation on biological activity is evident in a study comparing NOS-I and NOS-II inhibition by indazole derivatives [1]. While 3-bromo-1-methyl-1H-indazole itself was not directly tested, the study on related indazoles shows that N-methylation of 7-nitroindazoles significantly diminishes their inhibitory effect on NOS activity [1]. This class-level inference suggests that the N1-methyl group is a key determinant of selectivity and potency against specific enzyme targets, differentiating it from NH-free indazole kinase inhibitors .

Kinase Inhibition Selectivity Nitric Oxide Synthase

Acute Oral Toxicity Profile: 3-Bromo-1-methyl-1H-indazole vs. Common Laboratory Reagents

3-Bromo-1-methyl-1H-indazole is classified as an acute oral toxicant (Category 3) with the hazard statement H301: 'Toxic if swallowed' [1]. This classification necessitates specific handling and storage precautions that are more stringent than those for many other common indazole building blocks, such as 1-methyl-1H-indazole, which typically have lower acute toxicity ratings [2].

Safety Toxicology Handling

Primary Research & Industrial Applications for 3-Bromo-1-methyl-1H-indazole (CAS 326474-67-3)


Synthesis of 3-Arylindazole Libraries via Suzuki-Miyaura Cross-Coupling

Based on its superior reactivity profile in Suzuki-Miyaura couplings, 3-bromo-1-methyl-1H-indazole is the preferred electrophilic partner for constructing diverse 3-arylindazole libraries for high-throughput screening in drug discovery programs [1]. Its use under microwave-assisted conditions with Pd(PPh3)4 and Cs2CO3 enables rapid, high-yielding parallel synthesis of target compounds [2].

Scaffold for CNS-Penetrant Kinase Inhibitor Design

With its calculated LogP of 2.6, 3-bromo-1-methyl-1H-indazole serves as an optimal starting scaffold for designing CNS-penetrant kinase inhibitors [1]. The N1-methyl group not only modulates lipophilicity for blood-brain barrier penetration but also provides metabolic stability advantages over NH-free indazoles, as supported by class-level evidence from NOS inhibitor studies [3].

Intermediate for PLK4 and Aurora Kinase Inhibitors in Oncology Research

Given its structural features, 3-bromo-1-methyl-1H-indazole is a key intermediate in the synthesis of potent PLK4 and Aurora kinase inhibitors, which are under investigation for treating various cancers [1]. The compound's specific substitution pattern allows for further functionalization to generate patentable, selective kinase inhibitors with potential anticancer activity against cell lines such as HCT-116 and MDA-MB-231 [2].

Controlled Synthesis in High-Safety Environments

Due to its acute oral toxicity (GHS Category 3), 3-bromo-1-methyl-1H-indazole is ideally suited for use in well-equipped, controlled laboratory environments where strict adherence to safety protocols can be maintained [1]. This makes it a standard building block in medicinal chemistry CROs and pharmaceutical R&D facilities with certified hazardous material handling capabilities [2].

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